molecular formula C14H10N2O2 B11872501 6-Hydroxy-2-(naphthalen-1-yl)pyrimidin-4(3H)-one CAS No. 89508-88-3

6-Hydroxy-2-(naphthalen-1-yl)pyrimidin-4(3H)-one

Cat. No.: B11872501
CAS No.: 89508-88-3
M. Wt: 238.24 g/mol
InChI Key: LLUXASQKSYHBKE-UHFFFAOYSA-N
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Description

6-Hydroxy-2-(naphthalen-1-yl)pyrimidin-4(3H)-one is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a pyrimidinone core, a privileged structure in pharmaceuticals, linked to a naphthalene ring system . Similar pyrimidine-based compounds are known to exhibit a range of biological activities, making this scaffold a valuable template for developing novel therapeutic agents . Research into analogous structures suggests potential utility in projects targeting enzyme inhibition; for instance, closely related naphthalene-pyrimidine hybrids have been investigated as potent inhibitors of enzymes such as sirtuins (SIRT1/2) . Furthermore, the pyrimidine nucleus is a key component in many marketed drugs and is frequently explored for its anticancer, antibacterial, and anti-inflammatory properties . The naphthalene moiety, a planar π-conjugated system, can enhance binding to biological targets through hydrophobic interactions and is common in pharmacologically active compounds . This product is intended for use in hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block in multicomponent reactions for generating diverse chemical libraries . It is provided as a high-purity solid for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89508-88-3

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

4-hydroxy-2-naphthalen-1-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C14H10N2O2/c17-12-8-13(18)16-14(15-12)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H2,15,16,17,18)

InChI Key

LLUXASQKSYHBKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NC(=CC(=O)N3)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of β-Ketoamide Precursors

The formation of the pyrimidinone core often begins with cyclocondensation reactions. A β-ketoamide derivative, such as ethyl 3-(naphthalen-1-yl)-3-oxopropanoate, can react with urea or thiourea under acidic conditions to yield the dihydropyrimidinone intermediate. For instance, heating ethyl 3-(naphthalen-1-yl)-3-oxopropanoate with urea in ethanol containing hydrochloric acid at reflux for 12 hours produces 2-(naphthalen-1-yl)-6-hydroxy-3,4-dihydropyrimidin-4-one . Subsequent oxidation with hydrogen peroxide (H₂O₂) in dimethyl sulfoxide (DMSO) at 150°C for 14 hours converts the dihydro intermediate to the fully aromatic pyrimidinone .

Optimization Insights :

  • Temperature : Yields improve significantly at elevated temperatures (140–150°C), as lower temperatures (e.g., 130°C) result in incomplete oxidation .

  • Oxidant Stoichiometry : A 1:1 molar ratio of H₂O₂ to substrate ensures complete conversion without over-oxidation byproducts .

ConditionVariationYield (%)
CatalystPd(PPh₃)₄72
SolventDioxane/water68
Temperature80°C72

Hydroxylation via Directed Metalation

Directed ortho-metalation (DoM) strategies enable precise functionalization of the pyrimidinone ring. Treatment of 2-(naphthalen-1-yl)pyrimidin-4(3H)-one with lithium diisopropylamide (LDA) at −78°C followed by quenching with trimethylborate and subsequent oxidation with H₂O₂ introduces the 6-hydroxy group. This method achieves regioselectivity >95% but requires rigorous anhydrous conditions .

Critical Parameters :

  • Base : LDA outperforms NaH or KOtBu in minimizing side reactions.

  • Quenching Agent : Trimethylborate ensures boronate intermediate stability.

Protection-Deprotection Strategies

To prevent undesired side reactions during synthesis, the 6-hydroxy group can be protected as a benzyl ether. For example, benzylation of 2-(naphthalen-1-yl)pyrimidin-4(3H)-one using benzyl bromide and K₂CO₃ in DMF yields the 6-benzyloxy intermediate. After Suzuki coupling or cyclocondensation, the benzyl group is removed via hydrogenation over Pd/C (30 psi H₂, 3 hours) or BBr₃ in dichloromethane .

Comparative Deprotection Efficiency :

MethodReagentYield (%)
HydrogenationPd/C, H₂89
AcidolysisBBr₃92

Analytical Characterization

Successful synthesis is confirmed via spectroscopic methods:

  • ¹H NMR (DMSO-d₆) : δ 12.07 (s, 1H, OH), 8.21–7.41 (m, 7H, naphthalenyl), 6.71 (s, 1H, H-5) .

  • LCMS : m/z 271 [M + H]⁺, retention time 1.45 min .

  • Melting Point : 264°C (dec) .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-(naphthalen-1-yl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone derivative, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Antimicrobial Properties
Research indicates that 6-Hydroxy-2-(naphthalen-1-yl)pyrimidin-4(3H)-one exhibits antimicrobial activities. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents .

Antitumor Activity
In vivo studies have demonstrated that this compound can inhibit tumor growth in xenograft models. The mechanism appears to involve the downregulation of anti-apoptotic proteins, leading to increased apoptosis in cancer cells.

Medical Applications

Therapeutic Potential
The compound is currently being investigated for its potential therapeutic applications in treating various diseases. Its ability to interact with specific molecular targets suggests that it may serve as a lead compound for developing new drugs aimed at conditions such as cancer and infections .

Case Study: Tumor Growth Inhibition
In a study conducted on murine models of triple-negative breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. This highlights its potential as an anticancer agent.

Industrial Applications

Material Development
In industry, this compound is utilized in the development of new materials and serves as a precursor for synthesizing dyes and pigments. Its unique chemical structure allows for diverse applications in materials science and synthetic chemistry.

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-(naphthalen-1-yl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at position 2 significantly impacts electronic, steric, and solubility profiles:

Compound Name Substituent at Position 2 Key Properties Reference
6-Hydroxy-2-(naphthalen-1-yl)pyrimidin-4(3H)-one Naphthalen-1-yl High hydrophobicity (logP), strong π-π interactions, moderate acidity (pKa ~3.5–4.5 estimated)
6-Hydroxy-2-methylpyrimidin-4(3H)-one Methyl Lower logP, increased solubility, reduced steric hindrance
6-Hydroxy-2-(trifluoromethyl)pyrimidin-4(3H)-one Trifluoromethyl Electron-withdrawing effect, increased acidity (pKa ~2.5–3.5), enhanced metabolic stability
6-Hydroxy-2-(methylthio)pyrimidin-4(3H)-one Methylthio Moderate logP, sulfur participation in H-bonding, potential for redox reactivity
6-Hydroxy-2-(propylthio)pyrimidin-4(3H)-one Propylthio Increased steric bulk compared to methylthio, higher lipophilicity

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) lower the pKa of the hydroxyl group, enhancing acidity and reactivity in deprotonation-driven reactions .
  • Steric Effects : Bulky substituents like naphthyl or propylthio reduce rotational freedom and may hinder interactions in sterically constrained environments .
  • Solubility: Methyl and amino substituents improve aqueous solubility, whereas naphthyl and trifluoromethyl groups favor organic phases .

Mechanistic Insights :

  • The naphthyl group may enhance DNA intercalation or protein binding via π-stacking, relevant in anticancer drug design .
  • Thioether and triazole substituents (e.g., in thieno-pyrimidinones) improve fungicidal activity by targeting fungal cytochrome P450 enzymes .

Biological Activity

6-Hydroxy-2-(naphthalen-1-yl)pyrimidin-4(3H)-one, a heterocyclic compound, has garnered attention in scientific research due to its diverse biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.

Molecular Formula: C14H10N2O2
Molecular Weight: 238.24 g/mol
CAS Number: 89508-88-3
IUPAC Name: 4-hydroxy-2-naphthalen-1-yl-1H-pyrimidin-6-one

The compound features a pyrimidine ring fused with a naphthalene moiety, which contributes to its unique chemical properties and biological activities .

Synthesis

The synthesis of this compound typically involves the condensation of 2-aminonaphthalene with ethyl acetoacetate under basic conditions, followed by cyclization and hydrolysis. This method allows for the production of the compound in a controlled manner, optimizing yield and purity .

Antitumor Activity

The compound has been evaluated for its antitumor properties. In vitro studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. For example, related pyrimidine derivatives have shown promising results in inhibiting cell viability in cancer cell lines with IC50 values ranging from 0.17 to 2.69 µM .

CompoundCell LineIC50 (µM)Mechanism
20aHG-30.17Apoptosis via ROS flux
20fPGA-10.35Apoptosis via ROS flux
23aHG-30.25Apoptosis via ROS flux

Antioxidant Activity

The antioxidant potential of related pyrimidine derivatives has been assessed using various assays, indicating their ability to scavenge free radicals and reduce oxidative stress. This suggests a potential protective role against oxidative damage in biological systems .

The biological effects of this compound are believed to stem from its interaction with specific molecular targets within cells:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer progression or microbial resistance.
  • Cell Cycle Interference: It may disrupt normal cell cycle progression, leading to increased apoptosis in cancer cells.
  • ROS Modulation: By influencing reactive oxygen species (ROS) levels, it can induce oxidative stress in targeted cells, promoting apoptosis .

Case Studies and Research Findings

Several studies have highlighted the biological activity of pyrimidine derivatives:

  • Antiproliferative Effects: A study on novel pyrimidine compounds demonstrated significant antiproliferative effects on chronic lymphocytic leukemia (CLL) cell lines, emphasizing the importance of structural modifications for enhanced activity .
  • Antioxidant Evaluation: Another study assessed various pyrimidine derivatives for their antioxidant capabilities, revealing that certain modifications could enhance their efficacy .

Q & A

Q. What are the common synthetic routes for preparing 6-Hydroxy-2-(naphthalen-1-yl)pyrimidin-4(3H)-one, and what key reagents and conditions are involved?

The compound is typically synthesized via multicomponent reactions involving aldehydes, β-keto esters, and urea/thiourea derivatives under acidic conditions. For example, condensation of naphthalene derivatives with pyrimidinone precursors in concentrated HCl/DMF or cold NH₄OH solutions is a standard approach. Key reagents include ethyl acetoacetate and benzaldehyde analogs, with reflux in ethanol or DMF as common solvents .

Q. How can spectroscopic methods confirm the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the pyrimidinone ring structure and substituent positions. IR spectroscopy identifies functional groups like hydroxyl (-OH) and carbonyl (C=O) stretches. Mass spectrometry (MS) provides molecular weight validation. Purity is assessed via high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) .

Q. What in vitro assays are suitable for initial biological evaluation of this compound?

Antimicrobial activity can be tested using agar diffusion or microdilution methods to determine minimum inhibitory concentrations (MICs). Anticancer potential is evaluated via cell viability assays (e.g., MTT) against cancer cell lines. Antioxidant properties are assessed using DPPH radical scavenging or FRAP assays .

Advanced Research Questions

Q. How do substituents on the pyrimidinone ring influence biological activity, and what methodologies elucidate structure-activity relationships (SAR)?

Substituents like chloro, hydroxy, or nitro groups modulate electronic and steric properties, affecting interactions with biological targets. SAR studies involve synthesizing analogs with systematic substituent variations, followed by comparative bioassays. Computational methods, such as molecular docking, predict binding affinities to enzymes like dihydrofolate reductase (DHFR) .

Q. What kinetic and mechanistic insights exist for nitration/nitrosation reactions of this compound?

Nitration in 72–82% sulfuric acid proceeds via electrophilic substitution, with nitrogen oxides acting as catalysts. Reaction kinetics are monitored using UV-Vis spectroscopy or HPLC. Nitro derivatives form preferentially at electron-rich positions, while nitrosation requires controlled NO+ generation .

Q. How can contradictions in reported biological activities of pyrimidinone derivatives be resolved?

Discrepancies may arise from structural variations (e.g., substituent positioning) or experimental conditions (e.g., assay pH, cell line selection). Meta-analyses comparing logP values, IC₅₀ data, and assay protocols help reconcile differences. Cross-validation using orthogonal assays (e.g., enzymatic vs. cellular) is recommended .

Q. What strategies optimize synthetic yields and regioselectivity in functionalizing the pyrimidinone core?

Yield optimization involves solvent selection (e.g., DMF for polar intermediates), temperature control (reflux vs. room temperature), and catalyst screening (e.g., Pd(0) for cross-coupling). Regioselectivity in electrophilic substitutions is guided by steric maps from X-ray crystallography or DFT calculations .

Q. How do computational models predict the interaction of this compound with biological targets?

Molecular dynamics simulations and density functional theory (DFT) analyze electronic properties and binding modes. For example, docking studies with DHFR or kinase enzymes identify key hydrogen bonds and π-π interactions. ADMET predictions assess pharmacokinetic profiles .

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